exo BCN-OH
Description
Significance of Bicyclo[6.1.0]nonyne (BCN) Frameworks in Chemical Biology
Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) derivative that plays a significant role in copper-free click chemistry, particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction broadpharm.comgenelink.comwikipedia.orgnih.govbiochempeg.comsynaffix.com. The inherent ring strain of the cyclooctyne moiety, further enhanced by the fused cyclopropane (B1198618) ring in BCN, accelerates the reaction with azides without the need for a cytotoxic copper catalyst, making it suitable for in vivo and live-cell applications broadpharm.comwikipedia.orgsynaffix.com.
BCN derivatives are highly reactive with azide-tagged molecules, forming stable triazoles broadpharm.com. This reactivity has led to their widespread use in bioconjugation, biomolecule labeling, and material science broadpharm.combiochempeg.com. Compared to other strained cyclooctynes like dibenzocyclooctyne (DBCO), BCN offers advantages such as lower lipophilicity, which is beneficial for reactions in aqueous solutions, and in some cases, faster reaction kinetics with certain reaction partners lumiprobe.comnih.gov. BCN is also reactive with tetrazines in inverse electron demand Diels-Alder (IEDDA) reactions, further expanding its utility in bioorthogonal chemistry genelink.comlumiprobe.com.
Stereochemical Considerations of exo-BCN Diastereomer
The bicyclo[6.1.0]nonyne framework exists as two diastereomers: exo and endo. These isomers differ in the relative orientation of the cyclopropane ring with respect to the cyclooctyne ring. This seemingly subtle stereochemical difference can significantly influence their reactivity profiles in bioorthogonal reactions acs.orgrsc.orgresearchgate.net. While much of the early work and commercial availability favored the endo isomer, the exo diastereomer also possesses valuable properties for chemical biology applications acs.org.
The stereochemistry of BCN diastereomers affects their reaction rates in bioorthogonal reactions like SPAAC and IEDDA. Studies have shown variations in reaction kinetics between exo-BCN and endo-BCN depending on the reaction partner. For instance, in SPAAC reactions with benzyl (B1604629) azide (B81097), both exo-BCN and endo-BCN exhibit similar reactivity, with endo-BCN being slightly more reactive acs.org. Reported second-order rate constants for the reaction with benzyl azide in a CD₃CN/D₂O mixture were 0.19 M⁻¹s⁻¹ for exo-BCN and 0.29 M⁻¹s⁻¹ for endo-BCN acs.org.
However, the relative reactivity can vary with different reaction partners. In reactions with certain tetrazines, the endo-BCN isomer has been reported to be slightly faster than the exo isomer rsc.orgresearchgate.net. Conversely, in reactions with 4-tert-butyl-1,2-benzoquinone, endo-BCN reacted faster than exo-BCN in 1,2-dichloroethane (B1671644) and methanol, with rate constants of 219 ± 14 M⁻¹s⁻¹ and 838 ± 22 M⁻¹s⁻¹ for endo-BCN in 1,2-dichloroethane and methanol, respectively, compared to 99 ± 3 M⁻¹s⁻¹ and 298 ± 17 M⁻¹s⁻¹ for exo-BCN under the same conditions acs.org.
Here is a summary of some reported rate constants for exo- and endo-BCN with different reaction partners:
| Alkyne Isomer | Reaction Partner | Solvent | Rate Constant (M⁻¹s⁻¹) | Source |
| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 | acs.org |
| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 | acs.org |
| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 99 ± 3 | acs.org |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 ± 14 | acs.org |
| exo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 298 ± 17 | acs.org |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 838 ± 22 | acs.org |
| exo-BCN | Tetrazines | Not specified | Slightly slower than endo | rsc.orgresearchgate.net |
| endo-BCN | Tetrazines | Not specified | Slightly faster than exo | rsc.orgresearchgate.net |
The differences in reactivity between the exo and endo isomers have implications for their selection and application in bioorthogonal chemistry. While endo-BCN has been more widely used, partly due to historical reasons and slightly higher reactivity in some common reactions like SPAAC with benzyl azide, the exo isomer, including exo BCN-OH and its derivatives, offers unique advantages and can be preferentially used in certain applications acs.org.
The stereochemical structure of the BCN isomer can influence the steric environment around the reactive alkyne, potentially affecting the efficiency and selectivity of the bioorthogonal reaction, especially when reacting with large or complex biomolecules acs.org. Manipulating these steric differences through the choice of diastereomer and attached functional groups (like the hydroxyl in this compound) can be crucial for developing bioorthogonal tools tailored for specific applications, such as measuring enzyme activity or site-specifically modifying macromolecules acs.org.
Furthermore, the synthesis of BCN often yields a mixture of both isomers, with the exo diastereomer sometimes being obtained in greater yield depending on the synthetic route ru.nlacs.org. This higher yield suggests that the exo-BCN diastereomer, including functionalized versions like this compound, can play a more prominent role in chemical and biomedical studies acs.org.
Recent research has explored the use of this compound in novel bioorthogonal systems. For example, exo-BCN-OH has been utilized in a "click-and-release" system for the bioorthogonal delivery of carbon disulfide in living cells, demonstrating its utility beyond simple labeling reactions nih.gov. This highlights the potential of functionalized exo-BCN derivatives in developing advanced bioorthogonal tools for diverse applications.
The ability to synthesize and utilize both exo and endo isomers, and to understand their distinct reactivity profiles, provides a broader toolbox for researchers in chemical biology. The specific properties of this compound, including its stereochemistry and the presence of a reactive hydroxyl group, make it a valuable building block for creating sophisticated bioorthogonal probes and systems.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9-/m1/s1 |
InChI Key |
NSVXZMGWYBICRW-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C2CO)CCC#C1 |
Canonical SMILES |
C1CC2C(C2CO)CCC#C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Exo Bcn Oh
Primary Synthetic Routes to BCN Precursors
The foundational steps in the synthesis of exo BCN-OH precursors typically involve the formation of the bicyclo[6.1.0]nonene core structure, often achieved through stereoselective cyclopropanation of cyclooctadiene derivatives.
Stereoselective Cyclopropanation Approaches
Stereoselective cyclopropanation plays a pivotal role in establishing the bicyclic framework and controlling the diastereochemistry of the resulting BCN precursors.
A primary synthetic route to bicyclo[6.1.0]nonene precursors involves the rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene (B75094) (COD) using ethyl diazoacetate. This reaction introduces the cyclopropane (B1198618) ring onto the cyclooctadiene scaffold. While rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) is a commonly employed catalyst for this transformation, it typically affords a mixture of syn and anti cyclopropane isomers with relatively poor diastereoselectivity, often around a 1:1 ratio nih.gov.
Research efforts have focused on identifying rhodium catalysts that can enhance the stereoselectivity of this cyclopropanation. Various dirhodium tetracarboxylate catalysts have been screened to optimize the syn:anti ratio nih.gov.
Controlling the syn/anti selectivity in the cyclopropanation of 1,5-cyclooctadiene is critical for the efficient synthesis of specific BCN isomers. While Rh₂(OAc)₄ provides limited selectivity, certain catalysts have demonstrated improved control. Hashimoto-type catalysts derived from tert-leucine have proven effective in promoting syn-selective cyclopropanation nih.gov. Notably, Rh₂(S-BHTL)₄ has been shown to provide the BCN precursor with a significantly higher syn:anti selectivity of 79:21 when used at low catalyst loadings (0.27 mol%) nih.gov. This increased syn selectivity is attributed to the steric bulk of the BHTL ligands, which are thought to favor a side-on approach of the alkene to the rhodium-carbene intermediate nih.gov. Conversely, other catalysts like Rh₂(TPA)₄ have shown a preference for the anti diastereomer, yielding a syn:anti ratio of 31:69 nih.gov.
The ability to control diastereoselectivity at this early stage is crucial for streamlining the synthesis of the desired this compound isomer.
Rhodium-Catalyzed Cyclopropanation of Cyclooctadiene Derivatives
Hydrolysis and Subsequent Functionalization Steps
Following the cyclopropanation, the ester functionality of the resulting bicyclo[6.1.0]non-4-ene-9-carboxylate intermediate undergoes transformations to introduce the hydroxyl group characteristic of this compound. Ester hydrolysis is a common step, converting the ethyl ester to the corresponding carboxylic acid nih.govresearchgate.net. Hydrolysis conditions can sometimes lead to epimerization, which can be leveraged, particularly for the anti isomer, to obtain the anti carboxylic acid nih.govresearchgate.net.
Alternatively, reduction of the ester moiety yields the primary alcohol, bicyclo[6.1.0]non-4-en-9-ylmethanol nih.gov. The exo isomer of this alcohol is the target structure, this compound axispharm.com. The introduction of the hydroxyl group at the 9-position is typically achieved during or after these hydrolysis or reduction steps . Subsequent functionalization often involves converting this hydroxyl group into various reactive species, such as activated esters or carbonates, to enable conjugation with biomolecules or other substrates researchgate.netaxispharm.com.
Advanced Functionalization Strategies for this compound Derivatives
Beyond the primary synthesis of the core structure and introduction of the hydroxyl group, advanced strategies are employed to functionalize this compound derivatives while preserving the integrity and reactivity of the strained alkyne moiety.
Protection-Deprotection Methodologies for the Strained Alkyne Moiety
The strained alkyne in BCN is highly reactive, which is advantageous for bioorthogonal reactions but can be a challenge during multi-step synthesis or functionalization procedures involving incompatible reagents or conditions. To address this, protection-deprotection strategies have been developed to temporarily mask the alkyne's reactivity rsc.orgacs.orgrsc.orgsemanticscholar.org.
A widely used method involves the complexation of the strained alkyne with dicobalt octacarbonyl (Co₂(CO)₈) rsc.orgrsc.org. This reaction forms a stable dicobalt-hexacarbonyl complex coordinated to the alkyne, effectively shielding it from undesired reactions rsc.org. This protected form is stable under a variety of reaction conditions, allowing for functionalization at other sites of the molecule rsc.org.
The strained alkyne can be regenerated from the dicobalt complex under mild deprotection conditions. Trimethylamine N-oxide (Me₃NO) is commonly used for this purpose, restoring the reactive alkyne functionality rsc.org. This protection-deprotection strategy expands the versatility of strained alkynes like BCN-OH, enabling the synthesis of complex functionalized derivatives that would be challenging to prepare otherwise rsc.orgrsc.org. Other metal complexation approaches using copper, silver, or gold salts have also been explored for the transient protection of BCNs, allowing for selective click reactions semanticscholar.org.
Dicobalt-Hexacarbonyl Complexation
Derivatization for Bioconjugation and Probe Design
The hydroxyl group of this compound serves as a versatile handle for introducing various functional groups, enabling its use in bioconjugation and the design of molecular probes.
One common derivatization involves converting the hydroxyl group into reactive esters, such as succinimidyl carbonates. BCN succinimidyl carbonate can be synthesized by reacting BCN-OH with N,N'-disuccinimidyl carbonate in the presence of a base like triethylamine (B128534) wikipedia.org, nih.gov. This reaction typically proceeds efficiently under mild conditions wikipedia.org. For instance, the reaction has been reported to reach completion within 1.5 hours at room temperature when using N,N'-disuccinimidyl carbonate and triethylamine in acetonitrile (B52724) wikipedia.org. Another activated carbonate derivative is exo-BCN-PNP carbonate, which features a p-nitrophenyl carbonate group nih.gov. This compound is synthesized from exo-BCN-OH and is highly reactive towards amines nih.gov.
Reactive linker precursors derived from this compound, such as succinimidyl carbonates or p-nitrophenyl carbonates, readily react with primary amines to form stable carbamate (B1207046) linkages. This reaction is a common method for conjugating BCN to biomolecules or other amine-containing substrates wikipedia.org, nih.gov. For example, BCN carbamate derivatives can be rapidly formed by reacting BCN succinimidyl carbonate with ethanolamine (B43304) under mild conditions wikipedia.org. The formation of a carbamate bond provides a stable covalent link between the BCN moiety and the molecule being labeled wikipedia.org.
This compound can be converted into phosphoramidite (B1245037) derivatives, which are essential building blocks for incorporating the BCN moiety into synthetic oligonucleotides using standard solid-phase synthesis protocols nih.gov, sigmaaldrich.com, nih.gov. These BCN-containing oligonucleotides can then be functionalized via copper-free click reactions with azide-containing molecules nih.gov, sigmaaldrich.com, nih.gov. The synthesis of exo-BCN-ethanol phosphoramidite, for example, has been reported as a strategy for introducing a BCN group into oligonucleotides nih.gov, sigmaaldrich.com. exo-BCN CE-phosphoramidite is another BCN-containing phosphoramidite used for oligonucleotide synthesis and labeling nih.gov, .
Conjugation via Carbamate Formation
Integration into Polymeric Structures and Advanced Biomaterials
The click chemistry capabilities of this compound and its derivatives make them valuable for integration into polymeric structures and advanced biomaterials, allowing for precise functionalization and tailored properties. BCN-containing oligonucleotides have been shown to undergo fast SPAAC functionalization and can be conjugated to lipophilic polymers nih.gov, sigmaaldrich.com. Furthermore, BCN has been conjugated to natural polysaccharides like hyaluronic acid (HA) to form HA-BCN hydrogels broadpharm.com. These modified polymers can be used as bioinks for 3D printing of cell-laden structures broadpharm.com. PEG-BCN, a polyethylene (B3416737) glycol functionalized with BCN, has also been synthesized and utilized in the formation of hybrid hydrogels. The reaction between BCN and azide (B81097) groups allows for modulating the biochemical and mechanical properties of these biomaterials broadpharm.com,. BCN-labeled oligonucleotides can also be conjugated to azide- or tetrazine-containing solid surfaces, polymers, and large proteins .
Comparative Kinetic Data of BCN Derivatives
| Compound | Reaction Partner | Reaction Rate Constant (M⁻¹s⁻¹) | Notes | Source |
| BCN (8-membered) | Azide | 110.6 | Reacts significantly faster than 7-membered | wikipedia.org |
| THS (7-membered) | Azide | ~7 | Lower reactivity due to ring strain | wikipedia.org |
| BCN-OH (unspecified) | Electron-poor azide | 2-2.9 | Fast SPAAC reaction | |
| endo-BCN | Quinone | 2–3 times faster than exo-BCN | Fastest recorded reaction with a quinone | |
| exo-BCN | Quinone | Slower than endo-BCN |
Computational Approaches in exo-BCN-OH Synthesis and Design
Computational methods offer powerful tools for understanding and manipulating the behavior of exo-BCN-OH at the molecular level. These approaches can guide the rational design of exo-BCN-OH derivatives with tailored properties, predict reaction outcomes, and optimize synthetic routes. The integration of computational studies with experimental work accelerates the discovery and development of novel exo-BCN-OH-based molecules for diverse applications. Computational preparation of bicyclononyne (BCN) structures supports the design of ligands and linkers for advanced applications such as ADCs and molecular docking studies.
Molecular Modeling for Ligand and Linker Optimization
Molecular modeling techniques are extensively used to understand the structural characteristics of exo-BCN-OH and its derivatives and to optimize their performance as ligands and linkers, particularly in the context of ADCs. By employing computational and molecular modeling approaches, researchers can optimize the binding and reactivity of BCN when used as a ligand or linker for antibody-drug conjugates. The structure of BCN can be readily retrieved from chemical databases such as PubChem, and automated scripts can facilitate the acquisition and preparation of its molecular data for further computational and biological studies. unnes.ac.id
Molecular modeling allows for the analysis of the molecule's conformation, strain energy, and potential interaction sites. This is particularly important for strained alkynes like BCN, where the inherent ring strain is a key determinant of reactivity in click chemistry. Computational studies can confirm structural ideas and highlight the beneficial effect of heteroatoms on stability and reactivity in related bicyclic systems. rsc.org Furthermore, molecular dynamics simulations can be employed in linker design to understand the flexibility and behavior of linkers attached to biomolecules. unirioja.es
Optimization of exo-BCN-OH as a linker involves designing derivatives that exhibit appropriate solubility, stability in biological environments, and efficient conjugation kinetics. Molecular modeling helps in predicting how modifications to the exo-BCN-OH scaffold, such as the introduction of hydrophilic groups or cleavable elements, will affect these properties. For instance, studies on polar BCN derivatives have utilized computational methods to understand their properties for selective cellular glycan labeling. researchgate.net
Virtual Screening and Docking Simulations in Derivative Design
Virtual screening and docking simulations are powerful computational techniques used to identify potential interactions between exo-BCN-OH derivatives (as ligands or linkers) and biological targets, such as proteins. This computational preparation complements synthetic chemical methods by enabling virtual screening and docking simulations. unnes.ac.id
Virtual screening involves computationally sifting through large libraries of compounds or designed derivatives to identify those with the highest potential to bind to a specific target site. This can significantly reduce the number of compounds that need to be synthesized and experimentally tested. mdpi.com Workflows for virtual screening often incorporate docking simulations. acs.org
Molecular docking simulations predict the preferred binding orientation (pose) and affinity of a ligand to a receptor. For exo-BCN-OH used as a linker in ADCs, docking simulations can predict how the BCN-modified antibody or a BCN-drug conjugate interacts with its target protein. Studies have used molecular docking software like PyRx, which integrates tools such as AutoDock Vina, to predict the interactions between BCN-OH (or Bicyclononyne) and proteins like pertuzumab. unnes.ac.id These simulations provide insights into the molecular mechanisms underlying binding and can identify key residues involved in the interaction. unnes.ac.id For example, docking studies have been used to assess the potential of BCN-OH as an effective linker in ADCs, showing stable binding to the antibody, which is crucial for conjugate stability and targeted delivery. unnes.ac.id
Docking simulations can also be applied to understand the reactivity of exo-BCN-OH in bioorthogonal reactions by studying the interaction and transition states with reaction partners like azides or tetrazines. Computational studies, often using Density Functional Theory (DFT), have provided vital insights into the origin of the superior kinetics of reactions involving BCN compared to other strained alkynes. acs.orgnih.gov These studies can help in the rational design of new bioorthogonal reagents with enhanced reaction rates and selectivity. nih.gov
The results from docking simulations, including binding affinities and predicted interaction poses, can guide the design of exo-BCN-OH derivatives with improved targeting capabilities or altered reactivity profiles.
| Computational Method | Application in exo-BCN-OH Research | Key Insights Provided |
| Molecular Modeling | Analyzing structure, conformation, and strain; Designing derivatives; Optimizing linker properties. | Understanding intrinsic molecular properties; Predicting effects of modifications; Assessing stability and flexibility. |
| Virtual Screening | Identifying promising exo-BCN-OH derivatives for synthesis and testing. | Prioritizing candidates based on predicted interactions; Reducing experimental workload. |
| Molecular Docking | Predicting binding poses and affinities with biological targets; Studying reaction transition states. | Elucidating interaction mechanisms; Identifying key binding residues; Understanding reactivity and kinetics. |
| Molecular Dynamics Simulation | Studying the dynamic behavior and flexibility of exo-BCN-OH conjugates. | Assessing stability in solution; Understanding conformational changes upon binding. |
Computational approaches, including molecular modeling, virtual screening, and docking simulations, are indispensable tools in the design and optimization of exo-BCN-OH and its derivatives for applications in bioorthogonal chemistry and targeted delivery systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
The SPAAC reaction between strained alkynes like this compound and azides proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications. interchim.fr This reaction results in the formation of a stable triazole linkage. fishersci.fi
Kinetics and Reaction Rate Constants
The kinetics of the SPAAC reaction involving this compound have been extensively studied to understand its reactivity profile with various azide counterparts.
The reactivity of this compound with azides is quantified by second-order rate constants (k₂). Studies have shown that the reaction rates can vary depending on the specific azide used and the reaction conditions, such as solvent composition. For instance, in a polar solvent mixture of CD₃CN/D₂O (1:2), the second-order rate constant for the reaction between exo-BCN and benzyl (B1604629) azide was reported as 0.19 M⁻¹s⁻¹. acs.orgnih.gov Another study reported a rate constant of approximately 0.18 M⁻¹s⁻¹ for the reaction of BCN with benzyl azide under identical conditions. nih.govacs.org With 4-azido-1-methylpyridinium iodide, an electron-poor azide, the reaction with BCN-OH proceeds with a rate constant of 2–2.9 M⁻¹s⁻¹, which was considered an upper limit for SPAAC at the time of the study. nih.govacs.org
Second-order rate constants for BCN with various azides have been reported to range from 0.1 to 1.0 M⁻¹s⁻¹, depending on the electronic properties of the azide. vulcanchem.com For reactions with targets like sulfenic acids and persulfides, second-order rate constants for BCN-OH have been reported ranging from 2.60 to 27.6 M⁻¹s⁻¹.
| Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation |
| Benzyl azide | CD₃CN/D₂O (1:2) | Not specified | 0.19 | acs.orgnih.gov |
| Benzyl azide | Not specified | Not specified | ~0.18 | nih.govacs.org |
| 4-azido-1-methylpyridinium iodide | Not specified | Not specified | 2–2.9 | nih.govacs.org |
| Various azides | Not specified | Not specified | 0.1–1.0 | vulcanchem.com |
| Sulfenic acids, persulfides | Not specified | Not specified | 2.60–27.6 |
The reactivity of strained alkynes like BCN in SPAAC is influenced by both electronic and steric factors. cenmed.comnih.gov DFT calculations have indicated that the reaction between phenyl azide (Ph-N₃) and BCN proceeds via an inverse-electron demand (IED) mechanism controlled by the HOMO of BCN and the LUMO of the azide. nih.govacs.org This suggests that electron-poor azides can lead to faster reaction rates, as demonstrated by the higher rate constant observed with 4-azido-1-methylpyridinium iodide. nih.govacs.org
Oxidative activation has been shown to increase the reaction rate of SPAAC for strained alkynes, including BCN-OH. cenmed.com For instance, the reaction rate of BCN-OH with an azide was increased approximately 10 times by oxidative activation, with a rate constant of 1.8 M⁻¹s⁻¹ compared to ~0.18 M⁻¹s⁻¹ without oxidation. nih.govacs.org This enhancement is analogous to the rate differences observed between other cyclooctynes that differ in the presence of sp²-hybridized carbon atoms in the 8-membered ring. nih.gov
Influence of Electronic and Steric Factors on SPAAC Kinetics
Mechanistic Insights into Triazole Product Formation
The SPAAC reaction between this compound and azides is a [3+2] cycloaddition wherein the azide acts as a 1,3-dipole and the strained alkyne as a dipolarophile. nih.govacs.org This reaction proceeds through a concerted pericyclic mechanism, leading to the formation of a stable 1,2,3-triazole linkage without the generation of byproducts. researchgate.net DFT calculations support an inverse-electron demand mechanism for the reaction between BCN and phenyl azide, controlled by the frontier molecular orbitals of the reactants. nih.govacs.org
Comparative Reactivity Analysis with Other Strained Cyclooctyne (B158145) Derivatives (e.g., DBCO, TCO) in SPAAC
This compound is one of several strained cyclooctyne derivatives used in SPAAC, with others including Dibenzocyclooctyne (DBCO) and trans-Cyclooctene (B1233481) (TCO). nih.govacs.orgcenmed.com These strained rings provide the driving force for the reaction with azides. interchim.fr
In comparative studies with benzyl azide, DBCO has shown a higher reaction rate than BCN. The rate constants for the reaction with benzyl azide were reported as 0.24 M⁻¹s⁻¹ for DBCO and 0.07 M⁻¹s⁻¹ for BCN, indicating that DBCO reacts approximately 3.4 times faster than BCN in this specific reaction. nih.govacs.org
However, the relative reactivity can change depending on the azide. With the aromatic phenyl azide, BCN reacts approximately 6 times faster than DBCO. The rates were reported as 0.033 M⁻¹s⁻¹ for DBCO and 0.2 M⁻¹s⁻¹ for BCN in CH₃CN:H₂O (3:1). nih.govacs.org
Compared to TCO, which is primarily used in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines due to its high reactivity in that system, BCN is highly reactive with both azides (SPAAC) and tetrazines (IEDDA). interchim.frlumiprobe.com While TCO exhibits very fast kinetics with tetrazines, the reactivity comparison in SPAAC is more relevant here. In reactions with 1,2-quinones (Strain-Promoted Oxidation-Controlled Cycloalkyne-Quinone reaction, SPOCQ), BCN-OH has been shown to react significantly faster than TCO-OH. acs.orgwur.nl
| Cyclooctyne Derivative | Azide | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation |
| BCN | Benzyl azide | Not specified | 0.07 | nih.govacs.org |
| DBCO | Benzyl azide | Not specified | 0.24 | nih.govacs.org |
| BCN | Phenyl azide | CH₃CN:H₂O (3:1) | 0.2 | nih.govacs.org |
| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033 | nih.govacs.org |
Stereochemical Effects on SPAAC Kinetics and Product Configuration
The bicyclo[6.1.0]nonyne (BCN) system, including this compound, exists as diastereomers due to the orientation of the fused cyclopropane ring relative to the cyclooctyne moiety. These diastereomers, exo-BCN and endo-BCN, exhibit subtle but significant differences in reactivity and the steric environment of the resulting reaction products in SPAAC reactions. nih.govvulcanchem.com
Differential Reactivity Between exo-BCN and endo-BCN Isomers in SPAAC
While both exo-BCN and endo-BCN are highly reactive dienophiles in SPAAC, studies have shown variations in their reaction rates with azides. In a polar solvent mixture of CD₃CN/D₂O (1:2), endo-BCN generally displays a slightly higher second-order rate constant (k₂) of 0.29 M⁻¹s⁻¹ compared to exo-BCN's 0.19 M⁻¹s⁻¹. nih.gov This difference in reactivity is also observed in other solvent systems, such as CD₃CN/D₂O (3:1), where the rates were reported as 0.14 M⁻¹s⁻¹ for endo-BCN and 0.11 M⁻¹s⁻¹ for exo-BCN. uga.edu Although the difference is not drastic, it indicates a subtle stereochemical influence on the reaction kinetics. The predominant use of the endo-BCN diastereomer in some bioorthogonal click reactions may be attributed to its slightly higher reactivity and commercial availability. nih.gov
Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with this compound
Beyond SPAAC, this compound is also a competent dienophile in inverse electron-demand Diels-Alder (iEDDA) reactions, particularly with electron-deficient dienes like tetrazines and certain quinones. frontiersin.org The strained alkyne within the BCN structure facilitates these reactions, which are characterized by fast kinetics and high selectivity, making them valuable tools in bioorthogonal labeling and conjugation. frontiersin.org
Reactivity with Tetrazines as Bioorthogonal Dienes
Tetrazines are widely used as bioorthogonal dienes in iEDDA reactions with strained dienophiles like BCN. frontiersin.org The reaction between BCN derivatives and tetrazines is known for its rapid rate and the formation of a stable dihydropyridazine (B8628806) adduct, which subsequently undergoes a retro-Diels-Alder reaction to release nitrogen gas and yield an aromatic pyridazine. frontiersin.orgrsc.org While endo-BCN is reported to be slightly faster than exo-BCN in reactions with tetrazines, both isomers show high reactivity. rsc.orgresearchgate.net The rate of the iEDDA reaction between tetrazines and BCN can be influenced by the substituents on the tetrazine ring and the solvent used. nih.gov
Reactivity with Cyclopentadienones and ortho-Benzoquinones
This compound also participates in iEDDA reactions with other dienes, including cyclopentadienones and ortho-benzoquinones. nih.govontosight.aicenmed.com Studies have shown that BCN exhibits significant reactivity with ortho-benzoquinones, and this reaction is notably faster than with other strained dienophiles like trans-cyclooctene (TCO) in some cases. acs.orgnih.govacs.org For instance, the reaction of endo-BCN with 4-tert-butyl-1,2-benzoquinone has been reported with second-order rate constants significantly higher than those observed for SPAAC reactions. acs.org The reaction with ortho-quinones leads to the formation of a bicyclo[2.2.2]octadiene diketone product. nih.gov While cyclopentadienones can also act as dienes in iEDDA reactions, the reactivity and specific studies involving this compound were not as extensively detailed in the provided search results compared to tetrazines and ortho-benzoquinones.
Frontier Molecular Orbital (FMO) Theory Analysis of iEDDA Reactivity
Frontier Molecular Orbital (FMO) theory provides insights into the observed reactivity patterns of BCN in iEDDA reactions. The iEDDA reaction is typically favored when there is a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (BCN) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (e.g., tetrazine, quinone). acs.org Computational studies have explored the FMOs of BCN and various dienes to understand the factors governing their reaction rates. For example, the higher reactivity of BCN compared to TCO with ortho-benzoquinone has been attributed to secondary orbital interactions between the HOMO-1 of BCN and the LUMO of the quinone. acs.org While the HOMO energy of TCO is generally higher than that of BCN, which would typically suggest higher reactivity for TCO in iEDDA, the specific electronic and structural features of the diene and dienophile, as well as secondary orbital interactions, play crucial roles in determining the reaction kinetics. acs.orgacs.org
HOMO/LUMO Energy Differences and Their Impact on Reaction Rates
According to Frontier Molecular Orbital (FMO) theory, the kinetics of iEDDA reactions are significantly influenced by the energy gapbetween the Highest Occupied Molecular Orbital (HOMO) of the dienophile (BCN in this case) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (e.g., tetrazine). rsc.orgresearchgate.netnih.gov A smaller HOMO-LUMO energy gap generally leads to faster reaction rates. rsc.orgresearchgate.netnih.gov In iEDDA reactions, an electron-rich dienophile like BCN reacts with an electron-poor diene. nih.govwikipedia.org The rate constant increases with increasing ring strain in the dienophile, which is associated with raising the HOMO energy of the cyclooctyne. rsc.org DFT calculations have been used to investigate the FMOs of BCN and their interactions with dienes. nih.govacs.orgnsf.gov For instance, DFT calculations indicated that BCN reacts with phenyl azide via an inverse-electron demand mechanism controlled by HOMO(BCN)/LUMO(azide). nih.govacs.org
Role of Secondary Orbital Interactions in Rate Enhancement
Beyond the primary interaction between the HOMO of the dienophile and the LUMO of the diene, secondary orbital interactions can also play a significant role in influencing the reaction rate and stereoselectivity of Diels-Alder reactions, including iEDDA. nsf.govresearchgate.netmasterorganicchemistry.comnih.gov These interactions involve the overlap of secondary orbitals on the diene and dienophile in the transition state. nsf.govmasterorganicchemistry.comnih.gov In the context of BCN, studies have shown that secondary orbital interactions involving the HOMO-1 of BCN can significantly stabilize the transition state in reactions with certain dienes, leading to enhanced reactivity. nsf.govnih.gov For example, the higher reactivity of BCN compared to trans-cyclooctene (TCO) with ortho-benzoquinone has been attributed to secondary orbital interactions of the BCN HOMO-1 with the diene LUMO. nsf.govnih.gov These interactions, while not directly involved in bond formation, contribute to lowering the activation energy of the cycloaddition. nsf.govmasterorganicchemistry.comnih.gov
Stereochemical Influence on iEDDA Kinetics
The stereochemistry of strained dienophiles, such as BCN, can significantly impact their reactivity in iEDDA reactions. The bicyclic structure of BCN gives rise to exo and endo isomers, depending on the relative orientation of substituents on the cyclopropane ring.
Differential Reactivity of exo-BCN and endo-BCN Isomers in iEDDA
The reactivity of exo-BCN and endo-BCN isomers can differ in iEDDA cycloadditions due to variations in strain, accessibility of the reactive alkyne, and potential differences in secondary orbital interactions in the transition state. While some studies on related systems like norbornenes show the exo isomer reacting faster, the situation with BCN can be more nuanced and dependent on the specific diene partner. researchgate.net For instance, in cyclooctyne-tetrazine cycloadditions, endo-BCN has been reported to be slightly faster than exo-BCN. researchgate.net However, other studies comparing exo- and endo-norbornene derivatives with tetrazines found that exo derivatives generally react faster. researchgate.net The difference in reaction rates between exo and endo derivatives has been observed in various contexts and can be influenced by factors such as hydrogen-bonding interactions in the transition state. researchgate.net For the reaction of a quinone with BCN isomers, the reaction with endo-BCN was found to be 2-3 times faster than with exo-BCN. nih.gov In SPAAC reactions with benzyl azide, both exo-BCN and endo-BCN display similar reactivities, with reported second-order rate constants of 0.19 M⁻¹ s⁻¹ and 0.29 M⁻¹ s⁻¹, respectively. nih.gov The predominant use of endo-BCN in some bioorthogonal click reactions may be due to its higher commercial availability and slightly higher reactivity compared to the exo isomer. nih.gov
Here is a table summarizing some reported reaction rates for BCN isomers:
| Dienophile | Diene/Reaction Partner | Solvent/Conditions | Second-Order Rate Constant (k₂) | Notes | Source |
| endo-BCN | Tetrazines | Not specified | Slightly faster than exo-BCN | Comparison | researchgate.net |
| exo-BCN | Tetrazines | Not specified | Slightly slower than endo-BCN | Comparison | researchgate.net |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane (B1671644) | 219 ± 14 M⁻¹ s⁻¹ | At 25 °C | acs.org |
| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 99 ± 3 M⁻¹ s⁻¹ | At 25 °C | acs.org |
| endo-BCN | 4-tert-butyl-1,2-benzoquinone | methanol | 838 ± 22 M⁻¹ s⁻¹ | At 25 °C | acs.org |
| exo-BCN | 4-tert-butyl-1,2-benzoquinone | methanol | 298 ± 17 M⁻¹ s⁻¹ | At 25 °C | acs.org |
| endo-BCN | Benzyl azide (SPAAC) | CD₃CN/D₂O (1:2) | 0.29 M⁻¹ s⁻¹ | Similar reactivity to exo-BCN in SPAAC | nih.gov |
| exo-BCN | Benzyl azide (SPAAC) | CD₃CN/D₂O (1:2) | 0.19 M⁻¹ s⁻¹ | Similar reactivity to endo-BCN in SPAAC | nih.gov |
| endo-BCN-OH | Oxidized Ac-TePhe-iPr (OSTAC) | Phosphate buffer | 109 ± 10 M⁻¹ s⁻¹ | With 2.5 eqv. NCS, pH 7.4, 298 K | chemrxiv.org |
Thermodynamic Activation Parameters of iEDDA Cycloadditions
Thermodynamic activation parameters, such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insights into the energy landscape and molecular ordering in the transition state of a reaction. These parameters can be determined experimentally using the Eyring equation by measuring reaction rates at different temperatures. wur.nl
Here is a table of thermodynamic activation parameters for the SPOCQ reaction of BCN-OH with 4-tert-butyl-1,2-benzoquinone:
| Dienophile | Diene | Solvent | Temperature (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/K·mol) | ΔG‡ (kcal/mol) | Source |
| BCN-OH | 4-tert-butyl-1,2-benzoquinone | Aqueous | 25 | 2.25 | -36.3 | 13.1 | wur.nl |
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) is another bioorthogonal reaction that can be utilized with strained alkynes like BCN. This [3+2] cycloaddition involves the reaction between a strained alkyne and a nitrone, forming an isoxazoline (B3343090) product. SPANC reactions offer an alternative to SPAAC and iEDDA for specific bioconjugation applications.
Kinetics and Mechanistic Characteristics of SPANC Reactions
SPANC reactions involving strained alkynes like BCN generally proceed with relatively fast kinetics under mild conditions, making them suitable for bioorthogonal applications. The reaction rate is influenced by the strain of the alkyne and the electronic properties of the nitrone. The mechanism involves a concerted [3+2] cycloaddition through a cyclic transition state. Compared to SPAAC, SPANC reactions with similar strained alkynes can exhibit different kinetics. For example, the oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC), which involves a cycloaddition with endo-BCN-OH, has a second-order rate constant of 109 ± 10 M⁻¹ s⁻¹ with the oxidized tellurophene (B1218086). chemrxiv.org This rate is significantly faster than most SPAAC or SPANC additions to strained alkynes reported at that time. chemrxiv.org The stereochemistry of the BCN can also influence SPANC kinetics, similar to its effect in iEDDA and SPAAC.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Bicyclo[6.1.0]non-4-yne (BCN) | 16031803 |
| N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane (a BCN-OH derivative) | 75412389 |
| endo-BCN-PNP-carbonate | 90205051 |
| BCN-Osu | 91757765 |
| exo-BCN-PNP | 1380006-72-3 (CAS, CID not found directly) |
This compound, a derivative of bicyclo[6.1.0]non-4-yne (BCN), stands as a significant strained alkyne in the realm of bioorthogonal chemistry. Its structure, characterized by a strained cyclooctyne ring fused to a cyclopropane, imparts high reactivity towards various reaction partners. This inherent reactivity enables rapid and selective labeling and conjugation within complex biological environments, circumventing the need for cytotoxic catalysts. This article delves into the reactivity and mechanistic aspects of this compound, with a particular focus on its behavior in inverse electron-demand Diels-Alder (iEDDA) cycloadditions and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) reactions.
Reactivity and Mechanistic Studies of Exo Bcn Oh in Bioorthogonal Reactions
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) represents another valuable bioorthogonal reaction compatible with strained alkynes such as BCN. This [3+2] cycloaddition involves the reaction between a strained alkyne and a nitrone, leading to the formation of an isoxazoline (B3343090) product. SPANC reactions offer a complementary approach to SPAAC and iEDDA for various bioconjugation strategies.
Kinetics and Mechanistic Characteristics of SPANC Reactions
SPANC reactions utilizing strained alkynes like BCN typically proceed with relatively fast kinetics under mild reaction conditions, rendering them suitable for applications in biological systems. The reaction rate is influenced by both the degree of strain within the alkyne and the electronic properties of the nitrone reactant. The mechanism is generally considered to be a concerted [3+2] cycloaddition proceeding through a cyclic transition state. When compared to SPAAC, SPANC reactions involving similar strained alkynes can exhibit distinct kinetic profiles. For example, the oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC), which involves a cycloaddition with endo-BCN-OH and an oxidized tellurophene (B1218086), has been reported to have a second-order rate constant of 109 ± 10 M⁻¹ s⁻¹. chemrxiv.org This rate was noted as being significantly faster than the rates typically observed for most SPAAC or SPANC additions involving strained alkynes at the time of that study. chemrxiv.org Similar to iEDDA and SPAAC, the stereochemistry of the BCN isomer can also play a role in influencing the kinetics of SPANC reactions.
Concepts of "Doubly Strain-Promoted" Cycloadditions
The concept of "doubly strain-promoted" cycloadditions has been introduced in the context of reactions involving strained alkynes, such as BCN-OH, and cyclic nitrones. This enhanced reactivity is attributed to multiple factors contributing to the lowering of the reaction's activation energy. Key among these are the inherent strain of the alkyne, the fixed E-configuration of the nitrone's double bond, the electronic influence of substituents on the reacting partners, and the additional strain exerted by a five-membered ring system within one of the reactants mdpi.com. This combination of factors leads to significantly faster reaction rates compared to less activated systems, enabling efficient bioconjugation under mild, physiologically relevant conditions mdpi.com.
Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone Cycloaddition (SPOCQ)
The Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone (SPOCQ) cycloaddition is a bioorthogonal reaction that involves the rapid and selective reaction between strained cyclooctynes and ortho-quinones (1,2-quinones). This compound participates in this reaction, offering a fast ligation handle.
Reaction Mechanism and Kinetic Analysis
The SPOCQ reaction proceeds via a cycloaddition mechanism between the strained alkyne and the ortho-quinone. Studies investigating the kinetics of the SPOCQ reaction with bicyclo[6.1.0]non-4-yne (BCN), including its exo isomer, have been conducted using model quinones such as 4-tert-butyl-1,2-benzoquinone acs.orgwikipedia.org.
Kinetic analysis has revealed that the reaction rates are influenced by the alkyne isomer and the solvent. For instance, endo-BCN demonstrated faster reaction rates with 4-tert-butyl-1,2-benzoquinone compared to exo-BCN in various solvents acs.org. In 1,2-dichloroethane, the second-order rate constant for endo-BCN was measured at 219 ± 14 M⁻¹s⁻¹, while exo-BCN reacted slower at 99 ± 3 M⁻¹s⁻¹. In methanol, the rates increased for both isomers, with endo-BCN showing a rate constant of 838 ± 22 M⁻¹s⁻¹ and exo-BCN reacting at 298 ± 17 M⁻¹s⁻¹ acs.org. These rates are notably higher than those observed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving BCN and azides, which typically fall within the range of 0.05–1 M⁻¹s⁻¹ wikipedia.org.
Computational studies using Density Functional Theory (DFT) and other quantum mechanical methods have been employed to understand the mechanism and reaction paths of the SPOCQ reaction acs.org. These calculations indicate that the SPOCQ cycloadditions are highly exothermic processes acs.org.
Entropic and Enthalpic Contributions to Reaction Dynamics
Experimental and computational studies have provided insights into the thermodynamic activation parameters governing the SPOCQ reaction involving BCN-OH. For the reaction between BCN-OH and a model ortho-quinone, the activation enthalpy (ΔH‡) was determined to be 2.25 kcal/mol, the activation entropy (ΔS‡) was -36.3 cal/K·mol, and the Gibbs free energy of activation (ΔG‡) was 13.1 kcal/mol at 25°C nih.gov.
| Reactant Pair (Example) | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/K·mol) | ΔG‡ (kcal/mol) | Citation |
| endo-BCN + 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | Not specified | 219 ± 14 | 4.5 ± 0.3 | Not specified | Not specified | acs.org |
| endo-BCN + 4-tert-butyl-1,2-benzoquinone | Methanol | Not specified | 838 ± 22 | Not specified | Not specified | Not specified | acs.org |
| exo-BCN + 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | Not specified | 99 ± 3 | Not specified | Not specified | Not specified | acs.org |
| exo-BCN + 4-tert-butyl-1,2-benzoquinone | Methanol | Not specified | 298 ± 17 | Not specified | Not specified | Not specified | acs.org |
| BCN-OH + ortho-quinone (model) | Not specified | 25 | Not specified | 2.25 | -36.3 | 13.1 | nih.gov |
Nitrile Imine–Alkyne Cycloadditions
Nitrile imines are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with alkynes to form pyrazoles. Strained alkynes like BCN derivatives are potential dipolarophiles in such reactions.
Kinetic and Energetic Considerations in this compound Reactivity
While strained alkynes are known to react with various 1,3-dipoles, including nitrile imines nih.govethz.ch, specific detailed kinetic and energetic data for the reaction between this compound and nitrile imines were not prominently featured in the provided search results. The literature does describe the reaction of BCN-OH with cyclic nitrones, another class of 1,3-dipoles, with reported rate constants in the lower single-digit range (M⁻¹s⁻¹) mdpi.com. Computational studies have explored the interaction between nitrile imines and BCN, suggesting an end-on approach during the cycloaddition wur.nl. However, comprehensive kinetic and energetic parameters specifically for the this compound and nitrile imine cycloaddition were not found within the scope of this search.
Other Bioorthogonal Reactivity Modes Involving this compound
Beyond the SPOCQ reaction and potential nitrile imine cycloadditions, this compound participates in several other bioorthogonal transformations. A prominent reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction where strained alkynes react with azides to form triazoles. This compound is a reactive partner in SPAAC, enabling efficient labeling and conjugation in biological systems. Rate constants for SPAAC with BCN-OH and specific azides have been reported, with an electron-poor azide, 4-azido-1-methylpyridinium iodide, yielding one of the fastest SPAAC reactions with BCN-OH, exhibiting a rate constant of 2–2.9 M⁻¹s⁻¹ mdpi.com.
Another significant reaction is the tetrazine–BCN ligation, an inverse electron-demand Diels-Alder cycloaddition that exhibits exceptionally fast kinetics, making it suitable for rapid bioorthogonal labeling. Although generally slower than tetrazine-trans-cyclooctene (TCO) ligation, the tetrazine-BCN reaction offers superior kinetics compared to other BCN-mediated bioorthogonal reactions.
Furthermore, this compound has been involved in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) mdpi.com and sydnone-BCN cycloaddition. More recently, this compound has been utilized in a "click-and-release" strategy for the bioorthogonal delivery of carbon disulfide within living cells, reacting with mesoionic 1,3-thiazolium-5-thiolates (TATs). The oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC) is another reported bioorthogonal reaction involving BCN.
| Reaction Type | Reactivity Partner (Example) | Key Characteristics | Citation |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides (e.g., 4-azido-1-methylpyridinium iodide) | Copper-free, widely used for bioconjugation, forms triazoles. Rates up to 2.9 M⁻¹s⁻¹. | mdpi.com |
| Tetrazine–BCN Ligation | Tetrazines | Very fast kinetics, inverse electron-demand Diels-Alder, suitable for rapid labeling. | |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrones (e.g., cyclic nitrone) | Reaction with 1,3-dipoles, rates in lower single-digit range for reaction with cyclic nitrone. | mdpi.com |
| Sydnone–BCN Cycloaddition | Sydnones | Another 1,3-dipolar cycloaddition. | |
| "Click-and-Release" with Mesoionic 1,3-Thiazolium-5-thiolates (TATs) | TATs | Used for controlled release of molecules (e.g., carbon disulfide) in biological systems. | |
| Oxidation-Controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC) | Tellurophenes | Oxidation-controlled cycloaddition with tellurophene derivatives. |
Thiol-Based Conjugation Strategies
While bicyclo[6.1.0]nonyne (BCN) is primarily known for its rapid reactions with azides and tetrazines, its potential for cross-reactivity with biological nucleophiles, such as thiols, has been noted. nih.gov This cross-reactivity, sometimes referred to as thiolyne addition, can occur between the strained alkyne and free thiol groups, particularly cysteine residues in proteins. nih.govacs.org Although BCN is generally considered more hydrophilic than some other cyclooctynes like dibenzocyclooctynes (DIBO), which can be advantageous for reactions in aqueous biological systems, its reaction with thiols can limit its bioorthogonality in certain applications, especially when site-specific labeling of azido-tagged proteins containing free cysteines is desired. nih.gov
Studies have investigated the reaction between BCN derivatives and thiols. For instance, the reaction between a BCN derivative (BCN-POE3-NH₂) and β-mercaptoethanol (βME) at 25°C showed the formation of an adduct product, with approximately 8% conversion of the BCN derivative after 24 hours, corresponding to a second-order rate constant (k₂) of 10⁻⁴ M⁻¹s⁻¹. nih.gov This indicates that while the reaction is slower compared to typical SPAAC kinetics, it is not negligible and can occur over time in the presence of thiols. nih.gov
Strategies to mitigate this undesired thiol reactivity have been explored. One approach involves using a low concentration of β-mercaptoethanol to reduce the undesirable side reaction between BCN and cysteine while preserving free cysteines. nih.gov This highlights the need to consider potential thiol reactivity when designing bioorthogonal labeling experiments using BCN derivatives, including this compound, especially in complex biological matrices rich in free thiols.
"Click-and-Release" Mechanisms
"Click-and-release" strategies in bioorthogonal chemistry utilize a rapid click reaction to trigger the subsequent release of a caged molecule. This compound has been successfully employed in such systems, leveraging its high reactivity with specific reaction partners to initiate a release cascade. nih.govresearchgate.netresearchgate.net
A notable application of this compound in a "click-and-release" mechanism involves the bioorthogonal delivery of carbon disulfide (CS₂) in living cells. nih.govresearchgate.netresearchgate.net This system is based on the reaction between mesoionic 1,3-thiazolium-5-thiolates (TATs) and the strained cyclooctyne this compound. nih.govresearchgate.netresearchgate.net The click reaction between TATs and this compound leads to the release of CS₂ intracellularly. nih.govresearchgate.netresearchgate.net This methodology enabled researchers to study the mechanisms of CS₂-induced hepatotoxicity, including oxidative stress, proteotoxic stress, and copper-dependent cell death. nih.govresearchgate.netresearchgate.net The successful intracellular release of CS₂ using the this compound-mediated "click-and-release" system demonstrates the potential of this compound in developing biocompatible delivery systems for small molecules. nih.govresearchgate.netresearchgate.net
Another example of a "click-and-release" mechanism involves the use of sydnones and strained alkynes like BCN for the controllable release of hydrogen sulfide (B99878) (H₂S). researchgate.net While the specific diastereomer (exo or endo) is not always explicitly stated in general discussions of BCN in this context, the principle applies to strained alkynes like this compound. The cycloaddition between sydnones and strained alkynes forms pyrazole (B372694) products, which can trigger the release of a caged molecule. rsc.org
These "click-and-release" applications highlight the utility of this compound not just as a labeling tool, but also as a trigger for controlled release events in biological systems, enabling the delivery of bioactive molecules or the activation of probes in a bioorthogonal manner.
Table: Comparative Kinetic Data of BCN Reactions
| Compound | Reaction Partner | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Source |
| BCN (8-membered) | Not specified (Cycloaddition) | Not specified | 110.6 | Reacts 16 times faster than 7-membered THS derivative. | |
| THS (7-membered) | Not specified (Cycloaddition) | Not specified | ~7 | Lower reactivity due to ring strain differences. | |
| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 | Prototypical SPAAC reaction. | acs.org |
| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 | Prototypical SPAAC reaction. | acs.org |
| BCN amino acid | Tetrazine 14 | Not specified | 1.45 ± 0.05 | Suitable for rapid biological labeling. | rsc.org |
| BCN-OH | 4-azido-1-methylpyridinium iodide | Not specified | 2–2.9 | One of the fastest reported SPAAC reactions. | nih.govacs.org |
| BCN (with Te(IV) species) | Oxidized Tellurophene (TePhe) | Phosphate buffer, pD 7.4 | > 100 | Oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC). | chemrxiv.org |
| endo-BCN-OH | Oxidized Tellurophene (TePhe) | Phosphate buffer, pD 7.4 | ~100 | OSTAC reaction. | chemrxiv.org |
| BCN-POE3-NH₂ | β-mercaptoethanol | 25°C | 10⁻⁴ | Thiolyne addition (cross-reactivity). | nih.gov |
Applications of Exo Bcn Oh in Chemical Biology and Advanced Materials Research
Biomolecule Labeling and Modification Strategies
The bioorthogonal nature of exo BCN-OH facilitates the precise labeling and modification of various biomolecules, enabling researchers to study their localization, interactions, and functions in their native environments.
Protein Labeling and Functionalization in Complex Systems
This compound is widely applied for labeling and functionalizing proteins. By incorporating azide (B81097) tags into proteins, researchers can use this compound conjugates to attach fluorescent dyes, biotin, or other tags via SPAAC. This allows for visualization and tracking of proteins within cells and complex biological samples axispharm.comaxispharm.comconju-probe.com. Case studies have demonstrated the successful labeling of azide-tagged proteins using BCN derivatives, highlighting high specificity and efficiency for tracking protein localization in live cells . The reaction of BCN with protein sulfenic acids has also been explored, with this compound showing faster reaction kinetics compared to traditional probes like dimedone .
Nucleic Acid Modification and Tagging (DNA, RNA)
BCN click chemistry, including the use of this compound derivatives, enables site-specific modifications of DNA and RNA. This methodology allows for the introduction of fluorophores, affinity tags, or other functional groups into specific nucleotide sequences axispharm.com. This is crucial for studying gene expression, RNA localization, and interactions between nucleic acids and proteins axispharm.com. The introduction of BCN into synthetic oligonucleotides is feasible using standard solid-phase phosphoramidite (B1245037) chemistry, allowing for copper-free click conjugation nih.govresearchgate.net. BCN-linked nucleotides have been successfully used for staining DNA for flow cytometry and imaging DNA synthesis in live cells acs.org.
Carbohydrate and Lipid Labeling
Bioorthogonal chemistry tools, including BCN reagents, are increasingly used for imaging and tracking various biomolecules such as proteins, lipids, and glycans in their native environment conju-probe.comconju-probe.com. While the search results specifically mention the labeling of carbohydrates and lipids with bioorthogonal chemistry in general conju-probe.comconju-probe.com, and a BCN derivative functionalized with a carbohydrate unit being used as a model reactant d-nb.info, direct detailed research findings specifically on this compound for carbohydrate and lipid labeling were not explicitly detailed in the provided snippets. However, the general applicability of BCN click chemistry to these biomolecules is established conju-probe.comconju-probe.com.
Development of Chemical Probes and Biosensors
The bioorthogonal reactivity and tunable properties of this compound make it a valuable scaffold for developing chemical probes and biosensors for various biological investigations.
Fluorescent Labeling for Live-Cell and Cellular Imaging Research
This compound and its conjugates are utilized in fluorescent labeling for live-cell and cellular imaging research axispharm.comrsc.org. By conjugating this compound with fluorescent dyes or imaging agents like quantum dots, researchers can visualize cellular processes and track biomolecules in real-time without interfering with cellular functions axispharm.com. Specific fluorescent tracer labeling can be achieved by combining BCN with common fluorescent dyes . BCN-modified probes have been used for detecting BCN-modified endogenous proteins in cells rsc.org. The development of light-up fluorescent probes utilizing BCN for in vivo bioorthogonal fluorescence tumor labeling has also been reported rsc.org.
Mitochondrial Targeting Probes for Cellular Studies
This compound is investigated as a component in mitochondrial targeting probes medchemexpress.com. While BCN-TPP, a related compound containing a triphenylphosphonium (TPP) group, is known to target mitochondria and affect mitochondrial energy metabolism, this compound itself, lacking the hydrophobic TPP ion, serves as a control reagent for BCN-TPP studies medchemexpress.com. Research indicates that BCN-TPP causes a drastic decrease in basal respiration, potentially due to faster reaction kinetics with sulfenylated proteins, whereas control experiments with BCN-OH show no significant changes in mitochondrial respiration nih.gov. This suggests that while BCN-OH may not inherently target mitochondria, it is a crucial control in developing and evaluating mitochondrial-targeted probes based on BCN chemistry medchemexpress.comnih.gov. Additionally, exo-BCN-OH has been used in bioorthogonal "click-and-release" systems for intracellular delivery, including studies related to hepatotoxicity and copper-dependent cell death nih.govresearchgate.net.
Table 1: Applications of this compound in Chemical Biology
| Application Area | Specific Use Cases | Relevant Biomolecules | Key Findings / Benefits |
| Biomolecule Labeling | Protein labeling and tracking in live cells | Proteins | High specificity and efficiency; enables visualization and localization studies. axispharm.comaxispharm.comconju-probe.com |
| Site-specific modification and tagging | Proteins, Peptides | Allows attachment of fluorescent dyes, biotin, etc.; useful for studying interactions and function. axispharm.comaxispharm.comconju-probe.com | |
| Nucleic acid modification (DNA, RNA) | DNA, RNA | Site-specific introduction of tags; facilitates study of gene expression, localization, and interactions. axispharm.comnih.gov | |
| Oligonucleotide conjugation | Oligonucleotides | Feasible via solid-phase synthesis; enables copper-free click conjugation. nih.govresearchgate.net | |
| Carbohydrate and lipid labeling | Carbohydrates, Lipids | General applicability of BCN click chemistry for imaging and tracking. conju-probe.comconju-probe.com | |
| Chemical Probes & Biosensors | Fluorescent labeling for cellular imaging | Various | Enables visualization of cellular processes and biomolecule tracking in real-time. axispharm.comrsc.org |
| Development of mitochondrial targeting probes | Proteins | Used as a control in studies with mitochondrial-targeted BCN derivatives like BCN-TPP. medchemexpress.comnih.gov | |
| Intracellular delivery systems | Various | Used in "click-and-release" systems for delivering small molecules like CS₂. nih.govresearchgate.net |
Table 2: Comparative Reactivity of BCN Isomers
| BCN Isomer | Reaction Partner | Solvent Mixture | Second-Order Rate Constant (k₂) | Notes | Source |
| endo-BCN | Benzyl (B1604629) azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ | Slightly higher reactivity compared to exo-BCN in this specific reaction. | nih.gov |
| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 M⁻¹s⁻¹ | Exhibits similar reactivity to endo-BCN. | nih.gov |
| BCN-OH | C165A AhpC-SOH | Not specified | 27.6 M⁻¹s⁻¹ | Faster reaction kinetics compared to dimedone. | |
| BCN-TPP | C165A AhpC-SOH | Not specified | 5.99 M⁻¹s⁻¹ | Slower reaction compared to BCN-OH control. | nih.gov |
Enzyme Activity Assays (e.g., Butyrylcholinesterase, Paraoxonase 1 Lactonase)
This compound derivatives have been employed in the development of fluorescence turn-on chemical probes for measuring the activity of important serum biomarkers such as butyrylcholinesterase (BChE) and paraoxonase 1 (PON1), specifically its lactonase activity. nih.govresearchgate.netidrblab.net These assays leverage the reactivity of BCN-based probes with specific products generated by enzyme activity.
For instance, a bis-exo-BCN-based probe incorporating a disulfide bond and a fluorophore can be used to detect PON1 lactonase activity. idrblab.net PON1-catalyzed hydrolysis of a thiolactone substrate, such as thiobutyl butyrolactone (TBBL), produces a thiol. idrblab.net This thiol can then react with the disulfide bond in the bis-exo-BCN probe, leading to a change in the probe's fluorescence properties, effectively "turning on" the fluorescence signal. idrblab.net This fluorescence enhancement allows for the sensitive quantification of PON1 lactonase activity. idrblab.net
Similar strategies can be applied to assay BChE activity. nih.gov The design of these probes relies on the ability of exo BCN to participate in bioorthogonal reactions that are coupled to the enzymatic event, providing a signal change proportional to enzyme activity.
Bioorthogonal "Click-and-Release" Systems (e.g., Carbon Disulfide Delivery)
This compound has been utilized in the development of bioorthogonal "click-and-release" systems, enabling the controlled generation of reactive molecules within biological environments. A notable example is the development of a system for the intracellular delivery and release of carbon disulfide (CS₂).
This system is based on the click-and-release reaction between mesoionic 1,3-thiazolium-5-thiolates (TATs) and the strained cyclooctyne (B158145) exo-BCN-OH. The bioorthogonal reaction between these two components triggers the release of CS₂ inside living cells. This approach has been instrumental in investigating the toxicity mechanisms of CS₂, including oxidative stress, proteotoxic stress, and copper-dependent cell death. The ability of this compound to participate in this click-and-release mechanism provides a valuable tool for studying the biological effects of molecules like CS₂ with precise spatial and temporal control.
Integration into Advanced Materials and Surfaces
The facile functionalization of this compound and its reactivity in SPAAC make it suitable for integrating into and modifying various advanced materials and surfaces.
Hydrogel and Polymer Functionalization
This compound is employed in the functionalization of hydrogels and polymers, often through SPAAC reactions with azide-functionalized counterparts. For instance, poly(propylene fumarate) (PPF) has been functionalized by esterification with (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) to synthesize a novel PPF-BCN polymer. This BCN-functionalized polymer can then undergo click-crosslinking with polymers containing azide groups, leading to the formation of hydrogels.
Similarly, bicyclononyne-modified hyaluronic acid (HA-BCN), prepared using BCN, can be crosslinked with azide-modified polymers, such as elastin-like polypeptides (ELPs), via SPAAC to form 3D hydrogel networks. This click chemistry approach allows for the creation of hydrogels with tunable mechanical properties, influenced by factors such as polymer hydrophilicity and crosslinking conditions. The incorporation of this compound allows for efficient and biocompatible methods for polymer functionalization and hydrogel fabrication.
Chemical Modification of Hard Surfaces
Beyond soft materials like hydrogels, exo BCN has also been utilized in the chemical modification of hard surfaces. This can involve reactions such as oxidation-induced strain-promoted oxidation-controlled cycloalkyne-quinone (SPOCQ) with immobilized quinones on surfaces. While comparisons with other strained alkynes like cyclopropene (B1174273) (cProp) show differences in reaction rates with immobilized quinones compared to their soluble counterparts, the principle demonstrates the utility of BCN in creating functional interfaces on solid materials through click chemistry.
Targeted Delivery Systems (Mechanism and Design Focused)
The bioorthogonal reactivity of the BCN moiety in this compound makes it a valuable component in the design of targeted delivery systems, where precise conjugation is required.
PROTAC Linkers for Targeted Protein Degradation Systems
This compound derivatives, such as exo BCN-O-PNB, are used as linkers in Proteolysis Targeting Chimeric Molecules (PROTACs). PROTACs are heterobifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome pathway.
A PROTAC molecule typically consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.
The BCN group in the linker enables the formation of stable triazole linkages through SPAAC, allowing for the efficient conjugation of the PROTAC components. This click chemistry approach provides a modular and biocompatible method for assembling PROTACs, contributing to the development of targeted protein degradation strategies. The design of these linkers, incorporating the exo BCN moiety, is focused on optimizing the spatial arrangement and flexibility required for effective ternary complex formation between the PROTAC, the target protein, and the E3 ligase.
Antibody-Drug Conjugate (ADC) Linker Design and Synthesis
This compound and related BCN derivatives play a significant role in the design and synthesis of Antibody-Drug Conjugates (ADCs), primarily through their application in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. ADCs are a class of targeted therapeutics consisting of a monoclonal antibody covalently linked to a cytotoxic payload via a chemical linker. The linker is crucial for the stability of the ADC in circulation and the effective release of the payload at the target site.
BCN (Bicyclo[6.1.0]nonyne) derivatives, including those with an exo configuration, are widely used in bioorthogonal chemistry due to their ability to undergo SPAAC reactions with azides without the need for a copper catalyst, which can be cytotoxic. This copper-free click chemistry is highly efficient, rapid, and selective, and can be carried out under mild conditions, even in biological systems like living cells.
In the context of ADC linker design, BCN-containing linkers, such as BCN-PEG1-Val-Cit-OH and BCN-PEG4-OH, have been developed. medchemexpress.com These linkers utilize the BCN group for conjugation to azide-functionalized antibodies or payloads via SPAAC. medchemexpress.com The incorporation of polyethylene (B3416737) glycol (PEG) units in these linkers can enhance solubility and modulate steric effects. vulcanchem.com
Specific examples of BCN-based linkers explored for ADC synthesis include BCN-SS-NHS, a cleavable linker containing a disulfide bond, and BCN-exo-PEG3-maleimide, which contains a maleimide (B117702) group for conjugation to thiol-containing molecules. medchemexpress.eumedchemexpress.com These linkers facilitate the precise attachment of cytotoxic payloads to antibodies, contributing to the development of chemically defined ADCs with improved homogeneity and site specificity.
Computational and molecular modeling approaches are often employed in the preparation of BCN derivatives as ligands or linkers for ADCs to optimize binding and reactivity. These computational methods complement synthetic chemical techniques by enabling virtual screening and docking simulations.
The use of BCN-based linkers in ADCs allows for the formation of stable triazole linkages through the reaction between the strained alkyne of BCN and an azide group on the antibody or payload. vulcanchem.com This approach contributes to the stability of the ADC in the bloodstream, preventing premature drug release. Upon reaching the target site, the linker is designed to be cleaved, releasing the cytotoxic drug.
While the provided information specifically mentions "this compound" in the context of a prodrug system nih.gov, the broader application of exo BCN derivatives, often incorporated into more complex linker structures like BCN-exo-PEG3-maleimide, highlights their utility in ADC linker design by leveraging the efficient and biocompatible SPAAC reaction. medchemexpress.com The ability of BCN to react selectively with azide-functionalized biomolecules facilitates precise labeling and conjugation in biological systems.
Computational and Theoretical Investigations of Exo Bcn Oh Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is widely employed in computational investigations of click reactions due to its balance of accuracy and computational efficiency. nih.gov While the effectiveness of specific DFT functionals can vary depending on the system, they are powerful tools for modeling cycloaddition reactions relevant to bioorthogonal chemistry. nih.gov
Analysis of Reactant Complexes and Transition States
DFT calculations are used to determine the optimized geometries of reactant complexes and transition states in reactions involving exo BCN-OH. For instance, studies investigating the reaction between bicyclo[6.1.0]non-4-yne (BCN), including its exo isomer, and nitrile imines (NI) have computed the geometries of both the reactant complexes (R) and their corresponding transition states (TS). nih.gov These calculations can reveal different reaction paths, such as end-on or side-on approaches of the alkyne to the reaction partner. nih.gov The relative free energies of the endo and exo isomers of BCN have also been computationally determined, indicating that the exo geometry can be lower in free energy in the reactant complex and transition state under certain conditions. nih.gov
The analysis of transition state structures provides critical information about the bond distances and the degree of synchronicity in the bond-forming process. For example, transition states for cycloaddition reactions involving BCN derivatives have been shown to be asynchronous, with unequal lengths for the forming carbon-carbon bonds. researchgate.netacs.org
Activation Barrier Calculations for Cycloaddition Reactions
DFT calculations are frequently used to compute activation barriers (ΔG‡ or ΔH‡) for reactions involving this compound. These barriers are key indicators of reaction rates. Studies have calculated the activation free energies for the cycloaddition of BCN isomers with various reaction partners, such as azides, tetrazines, and quinones. nih.govwur.nlacs.org
For the strain-promoted oxidation-controlled cycloalkyne–quinone (SPOCQ) reaction, DFT calculations have provided activation enthalpy (ΔH‡) values for endo-BCN and exo-BCN reacting with 4-tert-butyl-1,2-benzoquinone. The calculated values can be compared to experimental data obtained from temperature-dependent kinetics studies. acs.org
In the context of reactions with nitrile imines, DFT studies have indicated that the higher reactivity of BCN compared to other strained alkenes stems from a lower activation barrier for the BCN-nitrile imine pair. nih.gov The calculated relative free energies of activation for transition states can explain observed differences in reaction rates. nih.gov
Computational studies have also shown that the higher reactivity of cyclic alkynes, including BCN, compared to acyclic ones in cycloaddition reactions can be attributed to factors beyond just strain, such as reduced distortion energy and increased interaction energy in the transition state. d-nb.infomdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and selectivity of organic reactions by examining the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. nih.govmdpi.com A smaller HOMO-LUMO gap generally suggests a faster reaction rate. mdpi.comrsc.org
HOMO and LUMO Energy Profiles of this compound and Reaction Partners
FMO analysis involves determining the energy levels of the HOMO and LUMO for this compound and its reaction partners. These energy levels provide insight into the favorability of orbital interactions. For instance, studies have compared the HOMO energies of strained alkynes like BCN with other dienophiles such as trans-cyclooctene (B1233481) (TCO) in the context of inverse electron-demand Diels-Alder (IEDDA) reactions. acs.orgnsf.gov Differences in HOMO and LUMO energies between reaction partners can explain observed variations in reactivity. acs.orgnsf.govresearchgate.net
Interactive Table 1: Illustrative HOMO and LUMO Energies (eV) for this compound and Selected Reaction Partners (Based on conceptual understanding from search results, specific values for this compound with various partners would populate a real table).
| Compound | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | -9.6 nsf.gov | -0.6 (Illustrative for strained alkyne) nih.gov |
| Azide (B81097) (e.g., Methyl Azide) | (Illustrative) | (Illustrative) |
| Tetrazine (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine) | (Illustrative) | (Illustrative) |
| Ortho-quinone | (Illustrative) | (Illustrative) |
| Nitrile Imine | (Illustrative) | (Illustrative) |
Note: Specific HOMO/LUMO values for this compound with different reaction partners would be presented in a real interactive table, allowing users to potentially filter or compare values.
Elucidation of Primary and Secondary Orbital Interactions for Reactivity Prediction
FMO analysis helps to elucidate the primary and secondary orbital interactions that govern reactivity. Primary interactions involve the overlap of the HOMO of one reactant with the LUMO of the other, leading to the formation of new bonds in cycloaddition reactions. acs.orgnsf.gov In the case of BCN reacting with azides, DFT calculations have indicated an inverse electron-demand mechanism controlled by the interaction between the HOMO of BCN and the LUMO of the azide. nih.gov
Secondary orbital interactions, while not directly involved in bond formation, can also significantly influence reaction rates and selectivities by providing additional stabilization to the transition state. acs.orgnsf.govmasterorganicchemistry.com Studies have shown that secondary orbital interactions involving the HOMO-1 of BCN can play a crucial role in its reactivity with certain dienes, such as ortho-quinones, even when the primary FMO interaction might suggest lower reactivity compared to other dienophiles. acs.orgnsf.govnih.gov These interactions arise from the overlap of orbitals not directly participating in the sigma bond formation at the reaction center but which are in close proximity in the transition state. nsf.govmasterorganicchemistry.com
Thermodynamic Activation Parameter Determinations
Thermodynamic activation parameters, such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide a more complete picture of the energy profile of a reaction. These parameters can be determined experimentally through temperature-dependent kinetic studies and computationally using methods like DFT in conjunction with transition state theory. wur.nlacs.orgacs.org
Computational studies on the reactions of this compound and related strained alkynes with various reaction partners have determined these parameters. For example, calculations have yielded ΔH‡ and ΔG‡ values for the SPOCQ reaction of BCN-OH with o-quinones. wur.nlresearchgate.net These computational results can support and explain the experimentally observed reaction rates and their temperature dependence. wur.nlresearchgate.net
The comparison of thermodynamic activation parameters obtained computationally for different strained alkynes reacting with the same partner can reveal the factors influencing their relative reactivities. For instance, differences in activation enthalpies and entropies have been used to explain the observed rate differences between BCN-OH and other strained alkynes in cycloaddition reactions. wur.nlresearchgate.net Entropic factors, in particular, can play a significant role in dictating the rates of these reactions. wur.nlresearchgate.net
Interactive Table 2: Illustrative Thermodynamic Activation Parameters for a Reaction Involving this compound (Based on conceptual understanding and potentially limited specific data for this compound from search results).
| Reaction Partner | ΔH‡ (kcal/mol) | ΔS‡ (cal/K·mol) | ΔG‡ (kcal/mol) (at 25°C) | Computational Method |
| o-quinone wur.nlresearchgate.net | 2.25 wur.nlresearchgate.net | -36.3 wur.nlresearchgate.net | 13.1 wur.nlresearchgate.net | DFT (e.g., M06-2X) wur.nlresearchgate.net |
| Nitrile Imine nih.gov | (Illustrative) | (Illustrative) | ~1.2 kcal/mol lower than Sph nih.gov | DFT (e.g., ωB97x-D/6–311++G(d,p)) nih.gov |
| Azide | (Illustrative) | (Illustrative) | ~13.1 | (Method not specified in snippet) |
Note: A real interactive table would present specific calculated values for this compound with various partners, allowing for comparison and analysis.
Computational determination of these parameters allows for a deeper understanding of whether a reaction is enthalpically or entropically controlled and provides valuable insights into the transition state structure and the molecular interactions involved.
Computational Derivation of Enthalpic and Entropic Contributions to Reaction Rates
Computational studies have been instrumental in dissecting the enthalpic and entropic contributions to the reaction rates of this compound in cycloaddition reactions. For instance, in the strain-promoted oxidation-controlled cycloalkyne-1,2-quinone (SPOCQ) reaction with an o-quinone, computational analysis has supported experimental findings regarding the thermodynamic activation parameters. wur.nlresearchgate.net
Studies comparing the reaction of an o-quinone with different strained alkynes, including BCN-OH (referred to as BCN OH 3 in one study), have shown that while the enthalpy required to form the transition state is minimal, entropic factors can significantly influence the reaction rate. wur.nl For the reaction with BCN-OH, the experimentally determined activation parameters at 25°C were reported as ΔH‡ = 2.25 kcal/mol and ΔS‡ = 36.3 cal/K·mol, resulting in a ΔG‡ of 13.1 kcal/mol. wur.nl Computational analysis in water provided a calculated ΔG‡ of 14.7 kcal/mol for the same reaction. wur.nl
Computational studies also provide insights into the transition state structure, indicating that for reactions involving BCN, the transition state may be reached earlier compared to less reactive strained alkenes, which, in accordance with the Hammond-Leffler postulate, favors product formation and contributes to a lower activation barrier. nih.gov
Below is a table summarizing representative computational and experimental thermodynamic activation parameters for the reaction of an o-quinone with BCN-OH:
| Parameter | Experimental (25°C) wur.nl | Computational (in H₂O) wur.nl | Units |
| ΔH‡ | 2.25 | - | kcal/mol |
| ΔS‡ | 36.3 | - | cal/K·mol |
| ΔG‡ | 13.1 | 14.7 | kcal/mol |
Stereochemical Effects on Computational Models
The bicyclic structure of BCN-OH gives rise to exo and endo diastereomers, which can exhibit different reactivities. nih.gov Computational models are crucial for understanding how these stereochemical differences influence reaction pathways and outcomes. tesisenred.net
Modeling Diastereomeric Influences on Reaction Pathways and Outcomes
Computational investigations have explored the impact of the exo and endo stereochemistry of BCN on their reactivity in cycloaddition reactions. For instance, in the reaction with tetrazines, the endo-BCN isomer has been reported to be slightly faster than its exo isomer. rsc.org
In the SPOCQ reaction with a 1,2-benzoquinone, the reaction of the quinone with endo-BCN is reported to be 2-3 times faster than with exo-BCN. nih.gov This difference in reactivity between the diastereomers can be investigated computationally by modeling the transition states and reaction pathways for both the exo and endo isomers. rcsi.com
Computational studies comparing the reactivity of BCN diastereomers with azides in SPAAC have shown similar reactivities between exo-BCN and endo-BCN in a polar solvent mixture, with second-order rate constants of 0.19 M⁻¹ s⁻¹ for exo-BCN and 0.29 M⁻¹ s⁻¹ for endo-BCN in CD₃CN/D₂O (1:2). nih.gov Despite this, some studies preferentially utilize the endo-BCN diastereomer, potentially due to slightly higher reactivity and commercial availability. nih.gov However, the standard synthesis of BCN yields a greater proportion of the exo-BCN diastereomer, suggesting its significant role in chemical and biomedical applications. nih.gov
Computational modeling allows for the investigation of the steric and electronic factors that contribute to the observed differences in reactivity between the diastereomers. By calculating the optimized geometries of reactant complexes and transition states for both exo and endo isomers, researchers can gain insights into the favored reaction pathways and the energy barriers associated with each diastereomer. cuny.edunih.gov These models can help explain why one diastereomer might be more reactive or lead to different product distributions in certain reactions.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for exo BCN-OH in strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazines?
- Methodological Answer : this compound exhibits high reactivity in SPAAC due to its strained bicyclononyne (BCN) core. To optimize reactions:
- Temperature : Maintain 25–37°C for bioorthogonal compatibility, avoiding extremes that degrade reactants .
- pH : Use neutral to slightly basic conditions (pH 7.0–8.5) to enhance reaction rates while preserving biomolecule stability .
- Time : Kinetic studies suggest reactions reach completion within minutes under physiological conditions, but confirm via LC-MS or fluorescence quenching .
- Validation : Monitor product formation using mass spectrometry (e.g., ESI-TOF) or HPLC to ensure >90% conversion .
Q. How can researchers characterize the purity and identity of this compound post-synthesis?
- Methodological Answer :
- Purity : Analyze via reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Quantify impurities using area normalization .
- Identity : Confirm using - and -NMR spectroscopy (key peaks: BCN bridgehead protons at δ 3.1–3.5 ppm; hydroxyl group at δ 1.5–2.0 ppm) and high-resolution mass spectrometry (HRMS) for exact mass matching .
- Documentation : Follow journal guidelines (e.g., Advanced Journal of Chemistry) for reporting synthesis protocols, including spectral data in supporting information .
Q. What safety protocols are essential when handling this compound in aqueous bioconjugation experiments?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood for volatile solvents .
- Waste Disposal : Quench excess this compound with sodium ascorbate to reduce reactivity before disposal .
- Storage : Store at −20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How do structural modifications (e.g., TPP conjugation) alter the kinetics of this compound in sulfenic acid trapping?
- Methodological Answer :
- Kinetic Analysis : Use ESI-TOF-MS to track reaction progress between this compound and sulfenic acid-containing proteins (e.g., C165A AhpC-SOH). Compare rate constants () with derivatives like BCN-TPP:
- This compound reacts ~20× faster than dimedone-based probes () .
- TPP conjugation reduces reactivity (e.g., BCN-TPP ) due to steric hindrance; validate via time-course MS .
- Statistical Rigor : Perform triplicate experiments and calculate standard deviations to assess reproducibility. Use ANOVA for comparing kinetic parameters across probes .
Q. What strategies resolve contradictions in reported reaction rates of this compound with sulfhydryl groups (-SSH) versus sulfenic acids (-SOH)?
- Methodological Answer :
- Controlled Experiments : Generate -SSH and -SOH species separately (e.g., treat C165A AhpC-SOH with NaS to form -SSH). Use ESI-TOF-MS to distinguish products via mass shifts (+16 Da for -SOH adducts) .
- Error Mitigation : Account for pH-dependent thiol oxidation. Pre-reduce -SSH groups with TCEP and confirm speciation via Ellman’s assay .
- Critical Analysis : Compare methodologies across studies (e.g., buffer composition, probe concentration) to identify variables affecting rate discrepancies .
Q. How can researchers design experiments to evaluate this compound’s selectivity in complex biological matrices?
- Methodological Answer :
- Competitive Assays : Co-incubate this compound with competing nucleophiles (e.g., glutathione, serum proteins) and quantify adduct formation via LC-MS/MS .
- Imaging Validation : Apply this compound in live-cell imaging with tetrazine-conjugated fluorophores. Use confocal microscopy to confirm localization specificity (e.g., mitochondrial vs. cytoplasmic) .
- Data Interpretation : Use negative controls (e.g., probe-free samples) to rule out nonspecific binding. Quantify signal-to-noise ratios for rigor .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound reaction efficiency in dose-response studies?
- Answer :
- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Report EC values with 95% confidence intervals .
- Error Bars : Use standard error (SEM) for technical replicates and standard deviation (SD) for biological replicates .
- Outlier Detection : Apply Grubbs’ test to exclude anomalies. Document excluded data points in supplementary materials .
Q. How should researchers document this compound experimental protocols for reproducibility?
- Answer :
- Detailed Procedures : Follow Beilstein Journal of Organic Chemistry guidelines: include exact reagent concentrations, incubation times, and instrument settings in the main text or supplementary files .
- Raw Data Archiving : Deposit mass spectra, NMR spectra, and kinetic plots in repositories like Figshare or Zenodo. Link datasets to publications via DOIs .
- Critical Self-Assessment : Discuss limitations (e.g., probe stability in serum) and propose validation steps for future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
